molecular formula C13H14N4O3 B10895908 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanediamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)ethanediamide

Cat. No.: B10895908
M. Wt: 274.28 g/mol
InChI Key: VIOPAPUAXFQMJZ-UHFFFAOYSA-N
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Description

N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ETHANEDIAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

N'-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxamide

InChI

InChI=1S/C13H14N4O3/c1-8-10(15-12(19)11(14)18)13(20)17(16(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,14,18)(H,15,19)

InChI Key

VIOPAPUAXFQMJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of N1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ETHANEDIAMIDE typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the mixture is heated at 50°C and stirred for 3 hours, resulting in an orange solution . The compound can be further purified and characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .

Chemical Reactions Analysis

N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ETHANEDIAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound has been shown to bind effectively to certain amino acids, leading to inhibition of enzyme activity. This binding is facilitated by hydrogen bonding and π-ring interactions, which stabilize the compound’s structure .

Comparison with Similar Compounds

N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ETHANEDIAMIDE can be compared with other pyrazole derivatives such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties.

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